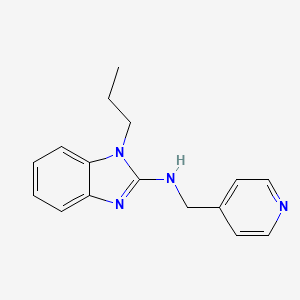![molecular formula C14H13BrN4OS B11568202 10-Bromo-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11568202.png)
10-Bromo-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Bromo-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound with the molecular formula C₁₄H₁₃BrN₄OS. It is characterized by its unique structure, which includes a bromine atom, a butylsulfanyl group, and a triazino-benzoxazepine core.
Preparation Methods
The synthesis of 10-Bromo-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multiple steps, starting with the preparation of the triazino-benzoxazepine core This core can be synthesized through the condensation of appropriate precursors under controlled conditionsIndustrial production methods may involve optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
10-Bromo-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the removal of the bromine atom or the reduction of the triazino ring.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
10-Bromo-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 10-Bromo-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the butylsulfanyl group play crucial roles in binding to these targets, leading to the modulation of specific pathways. The triazino-benzoxazepine core is responsible for the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar compounds to 10-Bromo-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine include:
10-Bromo-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Differing by the presence of a dihydro group.
10-Bromo-3-(butylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Differing by the presence of a thienyl group. These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C14H13BrN4OS |
|---|---|
Molecular Weight |
365.25 g/mol |
IUPAC Name |
10-bromo-3-butylsulfanyl-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C14H13BrN4OS/c1-2-3-6-21-14-17-13-12(18-19-14)10-7-9(15)4-5-11(10)16-8-20-13/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
DATXMXDUUDLIMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)N=CO2)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxybenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11568139.png)
![6-(4-fluorophenyl)-3-phenyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11568147.png)
![3-(4-Chlorophenyl)-5-pyridin-3-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11568151.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11568154.png)
![2-(2,3-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]propanamide](/img/structure/B11568156.png)
![2-(4-Methoxyphenyl)-6-{[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole](/img/structure/B11568157.png)
![N-(3-Chlorophenyl)-N-({N'-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11568160.png)
![5-(2,3-Dimethoxyphenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11568175.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B11568181.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B11568185.png)
![1-butyl-3-[3-(4-fluorophenoxy)propyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11568189.png)
![5-chloro-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide](/img/structure/B11568201.png)

![2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B11568229.png)
